
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorinated pentenyl chain. The piperidine ring can be synthesized through a cyclization reaction, while the chlorinated pentenyl chain can be prepared via halogenation of a suitable precursor. The final step involves the coupling of the piperidine ring with the chlorinated pentenyl chain and the phenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated pentenyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of specific structural modifications on biological activity.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can be compared with other similar compounds, such as:
- N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylacetamide
- N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide
These compounds share similar structural features but differ in the length and nature of the acyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
155125-71-6 |
|---|---|
Fórmula molecular |
C20H29ClN2O |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
N-[1-[(Z)-4-chloropent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H29ClN2O/c1-4-20(24)23(18-10-6-5-7-11-18)19-12-14-22(15-16(19)2)13-8-9-17(3)21/h5-7,9-11,16,19H,4,8,12-15H2,1-3H3/b17-9- |
Clave InChI |
IKFXOJSVDKIILX-MFOYZWKCSA-N |
SMILES isomérico |
CCC(=O)N(C1CCN(CC1C)CC/C=C(/C)\Cl)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC=C(C)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


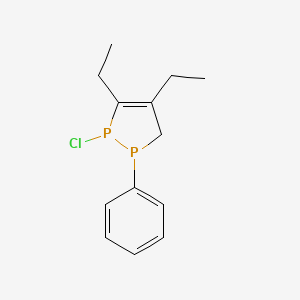


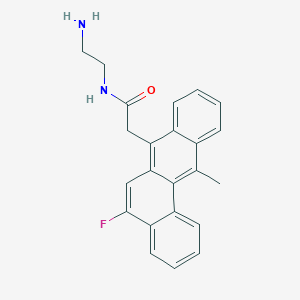
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
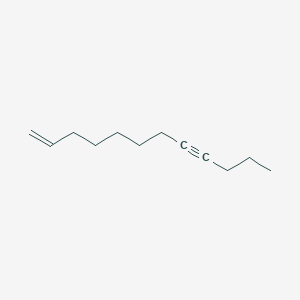

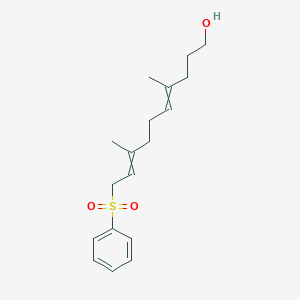

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)

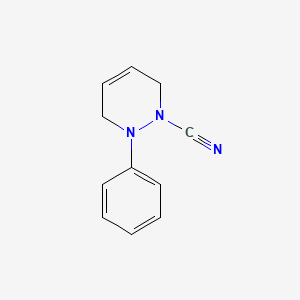
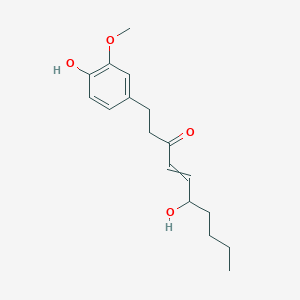
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
